Home > Products > Screening Compounds P23559 > Vasopressin, gly-lys-arg-8-lys-
Vasopressin, gly-lys-arg-8-lys- - 100442-96-4

Vasopressin, gly-lys-arg-8-lys-

Catalog Number: EVT-14458461
CAS Number: 100442-96-4
Molecular Formula: C60H91N19O16S2
Molecular Weight: 1398.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Vasopressin is produced in the supraoptic and paraventricular nuclei of the hypothalamus. It is transported down axons to the posterior pituitary, where it is stored and released into the bloodstream in response to osmotic stimuli or blood volume changes . The gly-lys-arg-8-lys variant is particularly noted in certain animal species, including pigs and marsupials .

Classification

Vasopressin belongs to a class of hormones known as peptide hormones. It is classified under the broader category of neuropeptides due to its synthesis in neuronal tissues and its effects on various physiological processes .

Synthesis Analysis

Methods

The synthesis of gly-lys-arg-8-lys vasopressin can be achieved through solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid support. This method allows for precise control over the sequence and structure of the peptide.

Technical Details

  1. Starting Materials: Protected amino acids are used, which are activated for coupling.
  2. Coupling Reactions: Commonly employed coupling reagents include HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (Diisopropylcarbodiimide) to facilitate amide bond formation.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Molecular Structure Analysis

Structure

Vasopressin consists of a chain of nine amino acids with a specific sequence that includes cysteine residues forming disulfide bonds. The structure of gly-lys-arg-8-lys vasopressin can be represented as follows:

Cys Tyr Phe Gln Asn Cys Pro Lys Gly NH2\text{Cys Tyr Phe Gln Asn Cys Pro Lys Gly NH}_2

This sequence highlights the substitution of arginine with lysine at the eighth position, which alters its biological activity compared to arginine vasopressin .

Data

The molecular formula for gly-lys-arg-8-lys vasopressin is C₉H₁₃N₃O₄S₂, with a molecular weight of approximately 1,067.27 g/mol.

Chemical Reactions Analysis

Reactions

Gly-lys-arg-8-lys vasopressin primarily engages in receptor-mediated actions upon binding to vasopressin receptors (V1A, V1B, V2). These interactions trigger intracellular signaling pathways that lead to physiological effects such as:

  1. Vasoconstriction: Through V1A receptor activation.
  2. Antidiuretic Effects: Via V2 receptor activation leading to increased water reabsorption in kidneys .

Technical Details

The binding affinity and efficacy of gly-lys-arg-8-lys vasopressin at these receptors can be quantitatively analyzed using techniques such as radiolabeled ligand binding assays or functional assays measuring intracellular calcium mobilization.

Mechanism of Action

Process

Vasopressin acts primarily through G protein-coupled receptors located on target cells:

  1. V1A Receptor Activation: Leads to phosphatidylinositol turnover, increasing intracellular calcium levels, resulting in smooth muscle contraction and vasoconstriction.
  2. V2 Receptor Activation: Promotes insertion of aquaporin channels into renal collecting duct cells, enhancing water reabsorption from urine back into circulation .

Data

The half-life of vasopressin in circulation is approximately 10–20 minutes, allowing for rapid physiological responses to changes in blood osmolality or volume .

Physical and Chemical Properties Analysis

Physical Properties

Gly-lys-arg-8-lys vasopressin appears as a white powder or lyophilized solid. It is soluble in water but may require specific pH conditions for optimal solubility.

Chemical Properties

Key chemical properties include:

  • Stability: Peptides like gly-lys-arg-8-lys vasopressin are sensitive to heat and should be stored at low temperatures.
  • pH Sensitivity: Optimal activity often occurs within a physiological pH range (7.4).

Relevant data shows that modifications at specific positions can significantly alter pharmacological profiles and receptor selectivity .

Applications

Gly-lys-arg-8-lys vasopressin has several scientific uses:

  1. Pharmacological Research: Used as a test compound for studying receptor interactions and signaling pathways related to antidiuretic effects.
  2. Clinical Applications: Investigated for potential use in treating conditions like diabetes insipidus due to its antidiuretic properties .
  3. Animal Studies: Employed in behavioral studies regarding memory retention and stress responses due to its effects on social behavior and anxiety-related responses .
Biosynthesis and Precursor Processing

Proteolytic Cleavage of Vasopressin-Neurophysin Precursor Molecules

The biosynthesis of vasopressin derivatives begins with the translation of the preprovasopressin precursor, a 164-amino-acid polypeptide. This precursor comprises four functional domains: a signal peptide, arginine vasopressin (AVP), neurophysin II, and copeptin. Post-translational cleavage events are orchestrated by prohormone convertases (PC1/3 and PC2) in neurosecretory granules. For "Vasopressin, gly-lys-arg-8-lys-" (sequence: Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂), the lysine substitution at position 8 alters proteolytic recognition sites compared to native AVP (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂) [6] [7].

Critical cleavage occurs at paired basic residues flanking the AVP moiety. The Gly-Lys-Arg sequence downstream of AVP acts as a proteolytic spacer. Enzymatic processing initially targets the Arg¹⁷⁻Arg¹⁸ site (numbered from preprovasopressin's N-terminus) to liberate the AVP domain, followed by carboxypeptidase E removal of basic residues. Incomplete cleavage at this tripeptide spacer yields stable intermediates like AVP-Gly-Lys-Arg, observed during embryonic development when processing enzymes are immature [1] [4]. Neurophysin II remains integral to this process; its binding stabilizes the AVP domain and facilitates granule packaging. Studies using Neuro-2a cells expressing GFP-tagged neurophysin demonstrated its sufficiency for targeting proteins to regulated secretory granules, underscoring its chaperone-like function [3].

Table 1: Key Proteolytic Events in Vasopressin Precursor Processing

Precursor RegionCleavage SiteEnzyme InvolvedBiological Outcome
Signal peptide/AVPGly¹⁹⁻Lys²⁰Signal peptidaseSignal peptide release
AVP/Neurophysin IIArg¹⁰⁵⁻Gly¹⁰⁶Prohormone convertaseAVP liberation
Neurophysin II/CopeptinArg¹²⁶⁻Ala¹²⁷Prohormone convertaseDomain separation
C-terminal extensionLys¹⁵⁻Arg¹⁶Carboxypeptidase EGly-Lys-Arg removal

Post-Translational Modifications in Extended Vasopressin Sequences

Extended vasopressin sequences undergo sequential enzymatic modifications to achieve bioactivity. After signal peptide removal, the disulfide bridge between Cys¹ and Cys⁶ forms via protein disulfide isomerase, creating the cyclic hexapeptide ring essential for receptor binding. For "Vasopressin, gly-lys-arg-8-lys-", the lysine⁸ substitution reduces vasopressor activity but retains partial antidiuretic function compared to arginine⁸-AVP [6] [7].

C-terminal amidation is a signature modification catalyzed by peptidylglycine α-amidating monooxygenase (PAM). This enzyme requires a glycine residue as its substrate and generates a C-terminal amide and glyoxylate. Inefficient amidation occurs when processing is delayed, leading to accumulation of C-terminally extended forms like AVP-Gly-Lys-Arg during fetal development. Such intermediates exhibit reduced receptor affinity due to the unmodified C-terminus and steric hindrance from the tripeptide [1] [4]. Additionally, glycosylation occurs at Asn⁴⁵ within copeptin, but not on the core AVP sequence itself. These modifications ensure structural stability during axonal transport to neurohypophyseal storage sites.

Role of Gly-Lys-Arg Extensions in Precursor Maturation

The Gly-Lys-Arg sequence adjacent to AVP serves as a multifunctional processing domain. Biochemically, it acts as an endoproteolytic "spacer" ensuring precise cleavage by prohormone convertases. The dibasic Lys-Arg motif provides a high-affinity recognition site for enzymes like PC2, which exhibits preferential activity toward this sequence over monobasic sites [1] [4]. During embryonic development in rats (E16-E21), incomplete processing results in stable intermediates such as OT-Gly¹⁰-Lys¹¹-Arg¹² and analogous AVP-extended forms. These partially processed peptides accumulate at 5-10× higher levels than mature amidated peptides, indicating regulated rather than constitutive processing [1].

The Gly-Lys-Arg extension also facilitates intracellular trafficking. Affinity chromatography studies demonstrate that antisense peptides complementary to this sequence bind AVP precursors with dissociation constants of 10⁻⁶–10⁻³ M, suggesting molecular recognition functions. This interaction may guide precursors into dense-core granules where pH-dependent conformational changes optimize further processing [4]. In "Vasopressin, gly-lys-arg-8-lys-", the combined Lys⁸ substitution and retained Gly-Lys-Arg extension alter intracellular kinetics, delaying maturation compared to native AVP.

Table 2: Functional Attributes of Gly-Lys-Arg Motifs in Vasopressin Precursors

FunctionMechanismBiological Impact
Endoproteolytic recognitionDibasic Lys-Arg site for prohormone convertasesEnsures accurate cleavage at AVP-neurophysin junction
Precursor stabilizationElectrostatic interactions with neurophysinPrevents degradation during axonal transport
Trafficking signalAntisense peptide binding (KD: 10⁻⁶–10⁻³ M)Targets precursors to regulated secretory pathway
Amidation substrateGlycine residue as PAM enzyme substrateEnables C-terminal amidation for receptor activation

Properties

CAS Number

100442-96-4

Product Name

Vasopressin, gly-lys-arg-8-lys-

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-6-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C60H91N19O16S2

Molecular Weight

1398.6 g/mol

InChI

InChI=1S/C60H91N19O16S2/c61-22-6-4-12-37(51(86)70-29-48(83)69-30-49(84)71-38(13-5-7-23-62)52(87)74-40(59(94)95)14-8-24-68-60(66)67)73-57(92)45-15-9-25-79(45)58(93)44-32-97-96-31-36(63)50(85)75-41(27-34-16-18-35(80)19-17-34)55(90)76-42(26-33-10-2-1-3-11-33)54(89)72-39(20-21-46(64)81)53(88)77-43(28-47(65)82)56(91)78-44/h1-3,10-11,16-19,36-45,80H,4-9,12-15,20-32,61-63H2,(H2,64,81)(H2,65,82)(H,69,83)(H,70,86)(H,71,84)(H,72,89)(H,73,92)(H,74,87)(H,75,85)(H,76,90)(H,77,88)(H,78,91)(H,94,95)(H4,66,67,68)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1

InChI Key

ZGMYVOZLIAAIGZ-BQBSFLCNSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.